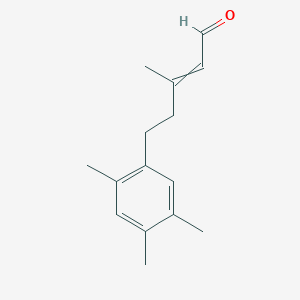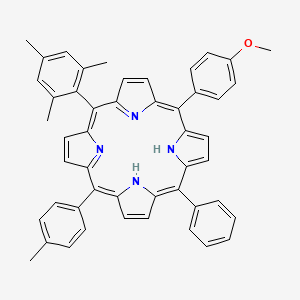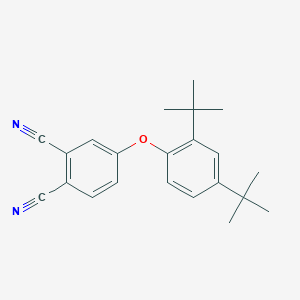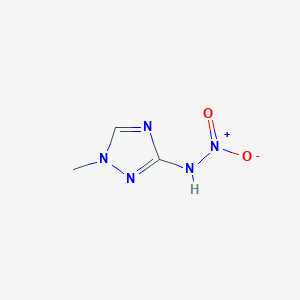![molecular formula C14H16O3 B14203127 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid CAS No. 876013-91-1](/img/structure/B14203127.png)
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of an ethenyl group, a propan-2-yl ether, and a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a phenol derivative with an appropriate alkyl halide to introduce the propan-2-yl ether group. This is followed by a Heck reaction to introduce the ethenyl group. The final step involves the formation of the prop-2-enoic acid moiety through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to minimize side reactions and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Scientific Research Applications
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed biological effects. The prop-2-enoic acid moiety can also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enoic acid: Lacks the ethenyl and propan-2-yl ether groups, making it less reactive in certain chemical reactions.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group instead of the ethenyl and propan-2-yl ether groups, leading to different reactivity and applications.
Uniqueness
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of both the ethenyl and propan-2-yl ether groups. These functional groups enhance its reactivity and make it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
876013-91-1 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-(3-ethenyl-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O3/c1-4-12-9-11(6-8-14(15)16)5-7-13(12)17-10(2)3/h4-10H,1H2,2-3H3,(H,15,16) |
InChI Key |
PJKZJDKWMOXGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


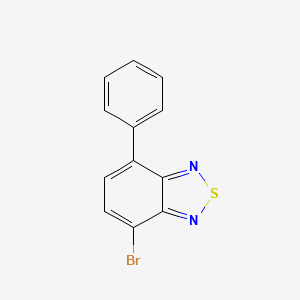

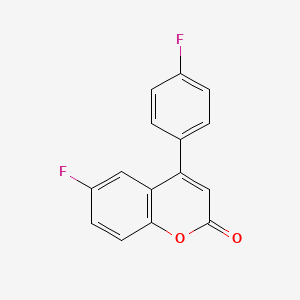
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
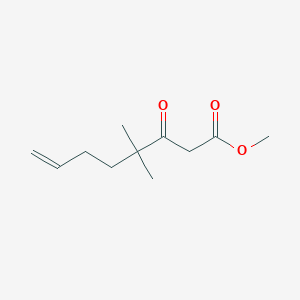
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
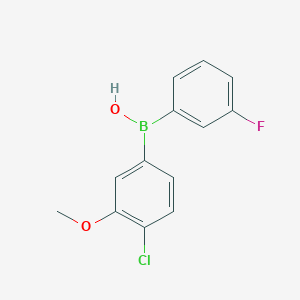
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
